Ethyl 2-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C20H22FN3O2S . This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a benzoate ester. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with ethyl 2-aminobenzoate in the presence of a carbothioylating agent . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Chemical Reactions Analysis
ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets in biological systems. The piperazine ring and the fluorophenyl group play crucial roles in binding to receptors or enzymes, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed that the compound can inhibit certain enzymes or receptors, resulting in its observed biological effects.
Comparison with Similar Compounds
ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE can be compared with other similar compounds such as:
ETHYL 2-{[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.
ETHYL 2-{[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
The uniqueness of ETHYL 2-{[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H22FN3O2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C20H22FN3O2S/c1-2-26-19(25)15-7-3-5-9-17(15)22-20(27)24-13-11-23(12-14-24)18-10-6-4-8-16(18)21/h3-10H,2,11-14H2,1H3,(H,22,27) |
InChI Key |
UGIANEFPRRZSEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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